molecular formula C18H25N5O5 B2637248 Tert-butyl 3-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate CAS No. 1903784-35-9

Tert-butyl 3-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate

Cat. No. B2637248
CAS RN: 1903784-35-9
M. Wt: 391.428
InChI Key: PPRGNDCCAHZBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 3-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H25N5O5 and a molecular weight of 391.428. It is mentioned in the context of androgen receptor modulating compounds .

Scientific Research Applications

Synthesis Methods

Tert-butyl 3-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidine-1-carboxylate and related compounds have been synthesized through various chemical reactions. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction involving carbamimide and 3-fluorobenzoic acid in the presence of specific carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa, 2015). Another derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution (Wang, 2015).

Structural Analysis

The structures of these compounds are often confirmed through various spectroscopic methods and crystallographic studies. For instance, the compound synthesized by Sanjeevarayappa et al. (2015) was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis and its structure was further confirmed by single crystal XRD data (Sanjeevarayappa, 2015).

Biological Applications and Activity

Biological Activity

Some derivatives of this chemical structure have been tested for biological activities, such as antibacterial and anthelmintic activities. The compound studied by Sanjeevarayappa et al. (2015) exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa, 2015). Moreover, other oxadiazole-bearing compounds are known for their biological activities and have been synthesized and tested for antibacterial and antifungal activities (Khalid, 2016).

Antimicrobial Activity

Compounds with a 1,3,4-oxadiazole structure have displayed significant antibacterial activity and moderate antifungal activity. The antibacterial and antifungal activities were compared with structure-based investigations using docking studies, highlighting the potential of these compounds in antimicrobial research (Vankadari, 2013).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It is mentioned in the context of androgen receptor modulating compounds , suggesting it may interact with these receptors, but further details are not provided.

properties

IUPAC Name

tert-butyl 3-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O5/c1-11-8-13(21-27-11)15-20-14(28-22-15)9-19-16(24)12-6-5-7-23(10-12)17(25)26-18(2,3)4/h8,12H,5-7,9-10H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRGNDCCAHZBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3CCCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.